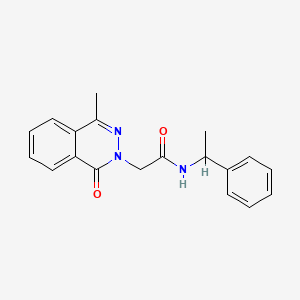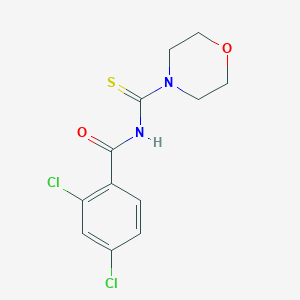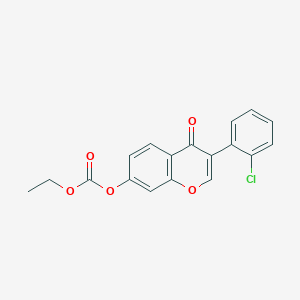![molecular formula C21H28N4O3 B5558222 2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558222.png)
2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of spirocyclic compounds like the one often involves multi-step reactions, starting from readily available substrates. Methods to synthesize diazaspiro undecane derivatives have been described, where key steps might include Michael addition or cyclocondensation reactions. For example, practical and divergent synthesis methods for substituted 3,9-diazaspiro[5.5]undecanes highlight efficient strategies to introduce various substituents into the spiro framework (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a spiro linkage connecting a diazacyclic and a cycloalkane ring, often resulting in a rigid structure with defined three-dimensional conformation. Crystal structure analysis provides insights into the stereochemistry and spatial arrangement of the molecule's functional groups. For instance, studies on similar compounds have shown non-planar conformations and highlighted the importance of hydrogen bonding in determining molecular structure (Yuan et al., 2017).
Applications De Recherche Scientifique
Antihypertensive Applications
The compound 2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one, although not directly mentioned, is related to a class of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones that have been explored for antihypertensive applications. Research has identified compounds within this class demonstrating significant antihypertensive activity, primarily through peripheral alpha 1-adrenoceptor blockade. This finding suggests potential for compounds with similar structures in treating hypertension (Clark et al., 1983).
Therapeutic Applications in Respiratory Diseases
Compounds structurally related to the given chemical, particularly those classified as 3,9-diazaspiro[5.5]undecane derivatives, have been identified as CCR8 antagonists. These are claimed to be useful in treating chemokine-mediated diseases, especially respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis. This highlights the therapeutic potential of the given compound in the context of respiratory health management (Norman, 2007).
Conversion to Oxime Derivatives
In the realm of chemical transformations, studies have focused on converting ketones of heterocyclic spiro compounds, including diazaspiro[5.5]undecanes, into oxime derivatives. Such transformations are pivotal for synthesizing novel compounds with potential biological activities, indicating the versatility and applicability of these spiro compounds in medicinal chemistry (Rahman et al., 2013).
Chiral Separation and Configuration Determination
Spirocyclic compounds, due to their unique structural characteristics, have garnered attention for their applications in chiral separation and configuration determination. Their utility spans from active pharmaceutical ingredients to catalysts and surface modifiers, underlining their significance in both the pharmaceutical industry and synthetic chemistry (Liang et al., 2008).
Propriétés
IUPAC Name |
2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-27-15-5-12-25-16-21(9-8-18(25)26)10-13-24(14-11-21)20-22-19(23-28-20)17-6-3-2-4-7-17/h2-4,6-7H,5,8-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVAAITVEBGYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2(CCC1=O)CCN(CC2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-furyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558142.png)
![8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5558149.png)


![3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5558167.png)


![4-[4-(4-morpholinyl)-1-phthalazinyl]phenol](/img/structure/B5558187.png)


![4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid](/img/structure/B5558218.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide](/img/structure/B5558235.png)
![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-phenyl-4-piperidinol](/img/structure/B5558241.png)